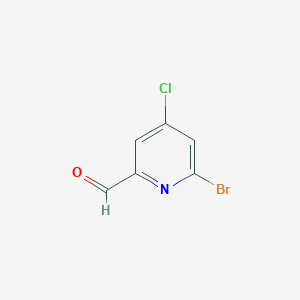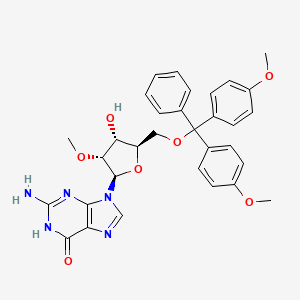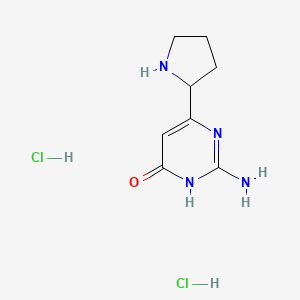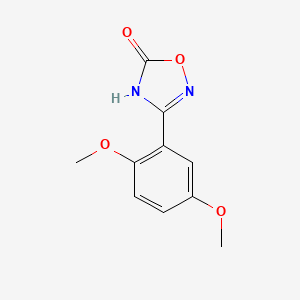
6-Bromo-4-chloropicolinaldehyde
概要
説明
6-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of bromine and chlorine atoms at the 6 and 4 positions, respectively, on the pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as organic synthesis, pharmaceutical development, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropicolinaldehyde typically involves the following steps:
Bromination: The introduction of a bromine atom at the 6-position of the pyridine ring. This can be achieved by reacting 4-chloropicolinaldehyde with a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
6-Bromo-4-chloropicolinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 6-Bromo-4-chloropicolinic acid.
Reduction Products: 6-Bromo-4-chloropicolinyl alcohol.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
6-Bromo-4-chloropicolinaldehyde is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of materials with specific properties.
Biological Research: In the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 6-Bromo-4-chloropicolinaldehyde depends on the specific application and the target moleculeThe presence of bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various chemical reactions .
類似化合物との比較
Similar Compounds
4-Bromo-6-chloropicolinaldehyde: Similar structure but with different positions of bromine and chlorine atoms.
6-Bromo-4-fluoropicolinaldehyde: Fluorine atom instead of chlorine.
6-Chloro-4-bromopicolinaldehyde: Similar structure but with reversed positions of bromine and chlorine atoms.
Uniqueness
6-Bromo-4-chloropicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and pharmaceutical development .
特性
IUPAC Name |
6-bromo-4-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUXYKCKMQKLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)


![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)
![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)
![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)


![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)
